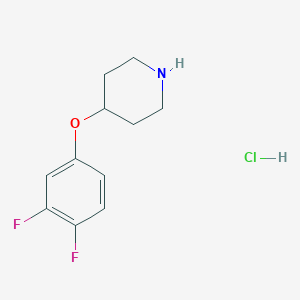

4-(3,4-Difluorophenoxy)piperidine hydrochloride

Description

Properties

IUPAC Name |

4-(3,4-difluorophenoxy)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F2NO.ClH/c12-10-2-1-9(7-11(10)13)15-8-3-5-14-6-4-8;/h1-2,7-8,14H,3-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHYVWAGJHCWHIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OC2=CC(=C(C=C2)F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1051919-38-0 | |

| Record name | Piperidine, 4-(3,4-difluorophenoxy)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1051919-38-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(3,4-Difluorophenoxy)piperidine Hydrochloride

CAS Number: 204013-09-2

Chemical Formula: C₁₁H₁₄ClF₂NO

Molecular Weight: 249.68 g/mol

This technical guide provides a detailed overview of 4-(3,4-Difluorophenoxy)piperidine hydrochloride, a compound of interest for researchers and professionals in drug development. Due to the limited availability of specific experimental data for this exact compound, this document leverages published research on closely related difluorophenoxy piperidine analogs to present potential biological activities, experimental protocols, and relevant signaling pathways. The primary focus of related compounds is their activity as dopamine D4 receptor antagonists.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 204013-09-2 | ChemicalBook[1] |

| Molecular Formula | C₁₁H₁₄ClF₂NO | PubChem |

| Molecular Weight | 249.68 | PubChem |

| Predicted Boiling Point | 285.2 ± 40.0 °C | ChemicalBook[1] |

| Predicted Density | 1.181 ± 0.06 g/cm³ | ChemicalBook[1] |

| Predicted pKa | 9.58 ± 0.10 | ChemicalBook[1] |

| Appearance | White to off-white crystalline solid | BenchChem |

Biological Context: Dopamine D4 Receptor Antagonism

Research into analogous compounds, such as 4,4-difluoro-3-(phenoxymethyl)piperidine derivatives, has highlighted their potential as potent and selective antagonists for the dopamine D4 receptor (D4R).[2][3] The D4 receptor is a G protein-coupled receptor highly expressed in brain regions associated with motor control and cognition, including the cortico-basal ganglia network.[2][3] This makes D4R a significant target for therapeutic intervention in neurological and psychiatric disorders.

Notably, selective D4 receptor antagonists are being investigated for their potential to treat L-DOPA-induced dyskinesia (LID), a common and debilitating side effect experienced by Parkinson's disease patients undergoing long-term L-DOPA therapy.[2][3] The selective antagonism of D4R could offer a therapeutic advantage by mitigating these motor complications without compromising the antiparkinsonian effects of L-DOPA.[3]

Potential Signaling Pathway

The dopamine D4 receptor is a member of the D2-like family of dopamine receptors, which are typically coupled to Gαi/o proteins. Upon activation by dopamine, the D4 receptor inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. An antagonist like a 4-(3,4-difluorophenoxy)piperidine derivative would block this action, thereby preventing the downstream effects of D4 receptor activation.

Dopamine D4 receptor signaling pathway and point of antagonist intervention.

Experimental Protocols

While a specific synthesis protocol for this compound (CAS 204013-09-2) is not detailed in the searched literature, a general synthetic scheme for analogous piperidine ether compounds has been described.[3] Additionally, a standard biological assay for determining the binding affinity of such compounds to the dopamine D4 receptor is well-established.

General Synthesis of Piperidine Ether Analogs

The synthesis of related 4,4-difluoro-3-(phenoxymethyl)piperidine scaffolds generally involves a multi-step process.[3] A plausible synthetic route for a compound like 4-(3,4-Difluorophenoxy)piperidine could be adapted from these methods.

A plausible synthetic workflow for this compound.

Methodology:

-

Mesylation: The starting material, a protected 4-hydroxypiperidine, is reacted with methanesulfonic anhydride in the presence of a base like triethylamine in a solvent such as dichloromethane. This converts the hydroxyl group into a good leaving group (mesylate).

-

Nucleophilic Substitution: The mesylated intermediate is then reacted with 3,4-difluorophenol in the presence of a base like cesium carbonate in a solvent such as dimethylformamide. The phenoxide acts as a nucleophile, displacing the mesylate to form the ether linkage.

-

Deprotection: The Boc protecting group on the piperidine nitrogen is removed using a strong acid, such as trifluoroacetic acid or hydrochloric acid in dioxane.

-

Salt Formation: The resulting free base is then treated with hydrochloric acid to form the hydrochloride salt, which often has improved stability and solubility.

Dopamine D4 Receptor Binding Assay

The binding affinity of a compound for the dopamine D4 receptor is a key quantitative measure of its potency. This is typically determined through a competitive radioligand binding assay.

Principle:

This assay measures the ability of a test compound to displace a known radiolabeled ligand that has a high affinity for the D4 receptor. The concentration of the test compound that displaces 50% of the radioligand is known as the IC₅₀, from which the binding affinity constant (Ki) can be calculated.

Experimental Workflow:

-

Cell Culture and Membrane Preparation:

-

Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine D4 receptor are cultured under standard conditions.

-

The cells are harvested and homogenized in a buffer solution.

-

The cell lysate is centrifuged to pellet the cell membranes, which contain the D4 receptors. The membrane pellet is then resuspended in an assay buffer.

-

-

Competitive Binding Assay:

-

A constant concentration of a radioligand, such as [³H]N-methylspiperone, is incubated with the prepared cell membranes.

-

Increasing concentrations of the test compound (e.g., a 4-(3,4-difluorophenoxy)piperidine analog) are added to the incubation mixture.

-

The mixture is incubated to allow the binding to reach equilibrium.

-

-

Separation and Detection:

-

The mixture is rapidly filtered through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.

-

The filters are washed to remove any non-specifically bound radioactivity.

-

The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

-

-

Data Analysis:

-

The data is plotted as the percentage of specific binding versus the logarithm of the test compound concentration.

-

A sigmoidal dose-response curve is fitted to the data to determine the IC₅₀ value.

-

The Ki value is calculated from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Workflow for a dopamine D4 receptor competitive binding assay.

Quantitative Data for Analogous Compounds

The following table presents the binding affinities (Ki values) for a series of 4,4-difluoro-3-(phenoxymethyl)piperidine analogs at the human dopamine D4 receptor. This data illustrates the structure-activity relationship (SAR) for this class of compounds and highlights the potency of the 3,4-difluorophenoxy moiety.

| Compound ID | Aryl Ether Group | D4R Ki (nM) |

| 8a | 4-Fluorophenoxy | 13 |

| 8b | 3,4-Difluorophenoxy | 5.5 |

| 8c | 3-Methylphenoxy | 13 |

| 8d | 4-Chlorophenoxy | 53 |

| 8e | Phenoxy | 27 |

| 8f | 3-Fluoro-4-methylphenoxy | 72 |

Data sourced from a study on 4,4-difluoro-3-(phenoxymethyl)piperidine scaffolds.[2]

This data indicates that the 3,4-difluorophenoxy substitution (compound 8b) results in the highest binding affinity for the D4 receptor within this particular series, suggesting that this substitution pattern is favorable for potent D4R antagonism.[2]

Conclusion

This compound is a chemical intermediate with potential applications in the development of novel therapeutics, particularly those targeting the central nervous system. While direct experimental data for this compound is limited, research on analogous structures strongly suggests that it may function as a potent dopamine D4 receptor antagonist. The methodologies and data presented in this guide, derived from closely related compounds, provide a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of this and similar chemical scaffolds. Further investigation is warranted to fully characterize the pharmacological profile of this compound.

References

"4-(3,4-Difluorophenoxy)piperidine hydrochloride" physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(3,4-Difluorophenoxy)piperidine hydrochloride is a synthetic organic compound belonging to the piperidine class of molecules. The piperidine scaffold is a ubiquitous structural motif in medicinal chemistry, found in numerous FDA-approved drugs and clinical candidates due to its favorable pharmacokinetic properties and its ability to interact with a wide range of biological targets.[1] The introduction of a difluorophenoxy moiety can significantly modulate the compound's lipophilicity, metabolic stability, and target-binding affinity, making it a person of interest for drug discovery programs.[2] This document provides a comprehensive overview of the known physical, chemical, and potential biological properties of this compound, intended to serve as a technical resource for researchers in the field.

Chemical and Physical Properties

Precise experimental data for this compound is not extensively available in the public domain. The following tables summarize the available information, including predicted and experimentally determined properties for this compound and its close analogs.

General Information

| Property | Value | Source |

| Chemical Name | This compound | - |

| CAS Number | 204013-09-2 | [3][4][5][6] |

| Molecular Formula | C₁₁H₁₄ClF₂NO | [4][6] |

| Molecular Weight | 249.68 g/mol | [6] |

| Appearance | Powder or liquid | [4] |

| Purity | 97% | [4] |

Physicochemical Data

| Property | Value | Source |

| Boiling Point | 285.2 ± 40.0 °C (Predicted) | [3] |

| Melting Point | Not available | - |

| Solubility | Not available | - |

| pKa | Not available | - |

Note: The boiling point is a predicted value and should be considered an estimate. Experimental determination is required for confirmation.

Potential Biological Activity and Signaling Pathway

While specific biological studies on this compound are limited, the broader class of 4-(phenoxy)piperidine derivatives has shown significant activity in several areas of pharmacological research.

Notably, compounds with a similar scaffold have been identified as potent antagonists of the Dopamine D4 receptor .[7] The D4 receptor, a G protein-coupled receptor (GPCR), is primarily expressed in the limbic system of the brain and is implicated in various neuropsychiatric disorders, including schizophrenia and ADHD.[8] Antagonism of the D4 receptor is a key mechanism of action for several atypical antipsychotic drugs.

Based on the activity of structurally related compounds, a plausible mechanism of action for this compound is the antagonism of the Dopamine D4 receptor. The binding of this compound to the D4 receptor would likely inhibit the downstream signaling cascade initiated by dopamine.

Proposed Signaling Pathway of Dopamine D4 Receptor Antagonism

Caption: Proposed mechanism of action via Dopamine D4 receptor antagonism.

Experimental Protocols

The following are generalized experimental protocols that can be adapted for the determination of the key physical and chemical properties of this compound.

Synthesis of this compound

A plausible synthetic route can be adapted from the synthesis of similar phenoxy piperidine derivatives. A common method involves the nucleophilic aromatic substitution (SNAr) reaction between a protected 4-hydroxypiperidine and 3,4-difluoronitrobenzene, followed by reduction of the nitro group and deprotection, or a Buchwald-Hartwig amination. A more direct approach could involve the Mitsunobu reaction between a protected 4-hydroxypiperidine and 3,4-difluorophenol, followed by deprotection and salt formation.

Caption: A potential synthetic workflow for the target compound.

Determination of Melting Point

-

Apparatus: Digital melting point apparatus.

-

Sample Preparation: A small amount of the crystalline solid is placed in a capillary tube, which is then sealed at one end.

-

Procedure: The capillary tube is placed in the heating block of the melting point apparatus. The temperature is ramped up at a steady rate (e.g., 2 °C/min). The temperature range from the appearance of the first liquid droplet to the complete melting of the solid is recorded as the melting point.

Determination of Aqueous Solubility

-

Method: Shake-flask method.

-

Procedure:

-

An excess amount of the compound is added to a known volume of deionized water in a sealed flask.

-

The flask is agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

-

The suspension is then filtered to remove the undissolved solid.

-

The concentration of the dissolved compound in the filtrate is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Determination of pKa

-

Method: Potentiometric titration.

-

Procedure:

-

A known concentration of the compound is dissolved in deionized water.

-

The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH).

-

The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.

-

A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Approximately 5-10 mg of the compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃) in a 5 mm NMR tube.

-

A small amount of a reference standard (e.g., tetramethylsilane, TMS) may be added for chemical shift calibration.

-

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

Conclusion

This compound is a compound with significant potential in medicinal chemistry, particularly in the area of neuroscience. Based on the pharmacology of related analogs, it is a promising candidate for targeting the dopamine D4 receptor. However, a comprehensive understanding of its physical and chemical properties is hampered by the lack of publicly available experimental data. The experimental protocols outlined in this guide provide a framework for the systematic characterization of this and other novel piperidine derivatives. Further research is warranted to fully elucidate the pharmacological profile and therapeutic potential of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. 4-(3,4-Difluorophenyl)piperidine hydrochloride | 721958-67-4 | Benchchem [benchchem.com]

- 3. 4-(3,4-DIFLUORO-PHENOXY)-PIPERIDINE HYDROCHLORIDE | 204013-09-2 [amp.chemicalbook.com]

- 4. amadis.lookchem.com [amadis.lookchem.com]

- 5. Chemical-Suppliers | Product Search [chemical-suppliers.eu]

- 6. 204013-09-2|this compound|this compound|-范德生物科技公司 [bio-fount.com]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 4-(3,4-Difluorophenoxy)piperidine Hydrochloride

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for preparing 4-(3,4-difluorophenoxy)piperidine hydrochloride, a key intermediate in the development of various pharmaceutically active compounds. The document details two primary synthetic strategies: the Williamson ether synthesis and the Buchwald-Hartwig amination. Each method is discussed with a focus on the underlying chemical principles, optimization of reaction conditions, and practical experimental protocols. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and development, offering in-depth insights to facilitate the efficient and scalable synthesis of this important molecule.

Introduction: The Significance of the 4-Phenoxypiperidine Scaffold

The 4-phenoxypiperidine moiety is a privileged scaffold in medicinal chemistry, appearing in a wide range of biologically active molecules. The incorporation of fluorine atoms, particularly in a 3,4-difluorophenoxy arrangement, can significantly enhance a molecule's metabolic stability, binding affinity, and pharmacokinetic profile. 4-(3,4-Difluorophenoxy)piperidine serves as a crucial building block for synthesizing compounds targeting various receptors, including dopamine and histamine receptors.[1][2] For instance, it is a key component in the development of novel antagonists for the dopamine D4 receptor, which are being investigated for the treatment of neurological disorders.[1]

This guide will focus on the practical synthesis of the hydrochloride salt of 4-(3,4-difluorophenoxy)piperidine, providing a detailed examination of the most common and effective synthetic routes.

Retrosynthetic Analysis: Devising a Synthetic Strategy

A retrosynthetic analysis of the target molecule, this compound, reveals two primary disconnection points, leading to two distinct and viable synthetic strategies.

Caption: Retrosynthetic analysis of this compound.

The first approach involves the formation of the ether linkage (C-O bond), which is characteristic of the Williamson ether synthesis .[3] This method typically involves the reaction of an alkoxide with a suitable alkyl halide or sulfonate. The second strategy focuses on the formation of the carbon-nitrogen bond, a transformation that can be efficiently achieved through modern cross-coupling reactions like the Buchwald-Hartwig amination .[4][5]

Pathway I: Williamson Ether Synthesis

The Williamson ether synthesis is a classic and reliable method for preparing ethers. In the context of synthesizing 4-(3,4-difluorophenoxy)piperidine, this pathway involves the reaction of a protected 4-hydroxypiperidine with 3,4-difluorophenol.

Mechanistic Rationale and Key Considerations

The reaction proceeds via an SN2 mechanism, where the deprotonated hydroxyl group of 3,4-difluorophenol acts as a nucleophile, attacking an electrophilic carbon on the piperidine ring.[3] To facilitate this, the hydroxyl group of the piperidine starting material must first be converted into a good leaving group, such as a tosylate or mesylate. The piperidine nitrogen is typically protected, often with a Boc (tert-butyloxycarbonyl) group, to prevent side reactions and improve solubility in organic solvents.

The choice of base is critical for the deprotonation of 3,4-difluorophenol. A strong base, such as sodium hydride (NaH) or cesium carbonate (Cs2CO3), is commonly used to generate the phenoxide nucleophile.[6] The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) to solvate the cation of the base and enhance the nucleophilicity of the phenoxide.[3]

Experimental Protocol

Step 1: Protection of 4-Hydroxypiperidine

-

To a solution of 4-hydroxypiperidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM), add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and a base like triethylamine (TEA, 1.2 eq).

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-4-hydroxypiperidine.

Step 2: Formation of the Ether Linkage

-

To a solution of N-Boc-4-hydroxypiperidine (1.0 eq) and 3,4-difluorophenol (1.2 eq) in anhydrous DMF, add a base such as cesium carbonate (Cs₂CO₃, 1.5 eq).[6]

-

Heat the reaction mixture to 70-80 °C and stir for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent like ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude N-Boc-4-(3,4-difluorophenoxy)piperidine.

Step 3: Deprotection and Salt Formation

-

Dissolve the crude protected product from the previous step in a suitable solvent such as dioxane or methanol.

-

Add a solution of hydrochloric acid (e.g., 4M HCl in dioxane or concentrated HCl in methanol) and stir at room temperature.[7]

-

The hydrochloride salt will precipitate out of the solution.

-

Filter the solid, wash with a cold non-polar solvent (e.g., diethyl ether), and dry under vacuum to obtain this compound.

Caption: Williamson ether synthesis workflow.

Data Summary

| Step | Reactants | Reagents | Solvent | Yield | Purity |

| 1 | 4-Hydroxypiperidine, Boc₂O | TEA | DCM | >95% | High |

| 2 | N-Boc-4-hydroxypiperidine, 3,4-Difluorophenol | Cs₂CO₃ | DMF | 70-85% | Good |

| 3 | N-Boc-4-(3,4-difluorophenoxy)piperidine | HCl | Dioxane | >90% | High |

Pathway II: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[4] This modern synthetic method offers an alternative route to 4-(3,4-difluorophenoxy)piperidine, often with high yields and excellent functional group tolerance.

Mechanistic Rationale and Key Considerations

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of an aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the palladium(0) catalyst.[8]

The success of this reaction is highly dependent on the choice of the palladium precursor, the phosphine ligand, and the base. Bulky, electron-rich phosphine ligands, such as XPhos or SPhos, are often employed to promote the reductive elimination step and prevent β-hydride elimination.[5] A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS), is required to facilitate the deprotonation of the amine.[8]

Experimental Protocol

Step 1: Buchwald-Hartwig Coupling

-

To a reaction vessel, add 1-bromo-3,4-difluorobenzene (1.0 eq), piperidin-4-ol (1.2 eq), a palladium catalyst such as Pd₂(dba)₃ (2-5 mol%), and a suitable phosphine ligand like XPhos (4-10 mol%).

-

Add a strong base, for example, sodium tert-butoxide (1.5 eq).

-

Add an anhydrous solvent, typically toluene or dioxane.

-

Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) and heat to 80-110 °C.

-

Monitor the reaction progress by GC-MS or LC-MS.

-

Upon completion, cool the reaction to room temperature, quench with water, and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain 4-(3,4-difluorophenyl)piperidin-4-ol.

Step 2: Conversion to Hydrochloride Salt

-

Dissolve the purified product in a suitable solvent like diethyl ether or ethyl acetate.

-

Slowly add a solution of HCl in the same or a compatible solvent.

-

The hydrochloride salt will precipitate.

-

Collect the solid by filtration, wash with a cold solvent, and dry to yield this compound.

Caption: Buchwald-Hartwig amination workflow.

Data Summary

| Step | Reactants | Catalyst/Reagents | Solvent | Yield | Purity |

| 1 | 1-Bromo-3,4-difluorobenzene, Piperidin-4-ol | Pd₂(dba)₃, XPhos, NaOtBu | Toluene | 75-90% | Good |

| 2 | 4-(3,4-Difluorophenyl)piperidin-4-ol | HCl | Diethyl Ether | >95% | High |

Characterization and Quality Control

The final product, this compound, should be thoroughly characterized to confirm its identity and purity. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure. The proton NMR spectrum of the free base in CDCl₃ typically shows characteristic signals for the aromatic protons in the 6.8-7.2 ppm region and the piperidine protons between 1.5 and 3.5 ppm.[9]

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Conclusion

This technical guide has detailed two robust and efficient synthetic pathways for the preparation of this compound. The Williamson ether synthesis represents a more traditional and cost-effective approach, while the Buchwald-Hartwig amination offers a modern, versatile, and often higher-yielding alternative. The choice of synthetic route will depend on factors such as the availability of starting materials, desired scale of production, and the specific capabilities of the laboratory. Both methods, when properly executed, provide reliable access to this valuable building block for pharmaceutical research and development.

References

- 1. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN111116456B - Preparation method of 4, 4-difluoropiperidine hydrochloride - Google Patents [patents.google.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 6. chemrxiv.org [chemrxiv.org]

- 7. CN108727249A - The synthetic method of 3- difluoromethyls piperidine hydrochlorate and its derivative - Google Patents [patents.google.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. CN105461617A - Preparation method for 4-[4-(trifluoromethoxy)phenoxyl]piperidine - Google Patents [patents.google.com]

Unraveling the Therapeutic Potential: A Technical Guide to the Mechanism of Action of 4-(3,4-Difluorophenoxy)piperidine Hydrochloride and its Analogs

For Immediate Release

This technical guide provides an in-depth analysis of the potential mechanism of action of the novel compound 4-(3,4-Difluorophenoxy)piperidine hydrochloride. Geared towards researchers, scientists, and professionals in drug development, this document synthesizes available data on structurally related compounds to elucidate its likely biological targets and signaling pathways. While direct experimental data for this specific molecule is limited, compelling evidence from analogous structures points towards a significant role as a dopamine D4 receptor antagonist.

Executive Summary

This compound is a piperidine derivative with a difluorophenoxy moiety, a structural feature common in compounds targeting central nervous system (CNS) receptors. Although comprehensive studies on this exact molecule are not publicly available, research on closely related analogs, particularly those with a 3,4-difluorophenoxy group, strongly suggests a primary mechanism of action as a potent and selective antagonist of the dopamine D4 receptor (D4R). This guide will detail the evidence for this proposed mechanism, present relevant quantitative data from analogous compounds, outline experimental protocols for assessing such activity, and visualize the implicated signaling pathways.

Core Mechanism of Action: Dopamine D4 Receptor Antagonism

The most direct evidence for the mechanism of action of compounds containing the 4-(3,4-difluorophenoxy)piperidine core comes from studies on structurally similar 4,4-difluoropiperidine ether-based molecules. These studies have identified potent dopamine D4 receptor antagonists.[1] The D4 receptor, primarily expressed in the cortico-basal ganglia network, is a key target in the pathophysiology of conditions such as L-DOPA-induced dyskinesias in Parkinson's disease.[1]

Antagonism of the D4 receptor by compounds with a 3,4-difluorophenoxy moiety has been demonstrated to be highly potent and selective.[1] This targeted action suggests a favorable side-effect profile compared to less selective dopamine receptor antagonists.[1] The therapeutic potential of D4 receptor antagonism is supported by preclinical studies showing that selective antagonists can alleviate dyskinesia without compromising the efficacy of L-DOPA.[1]

Supporting Evidence from Structurally Similar Compounds

It is important to note that while the core structure of the compounds in the cited study is a 4,4-difluoro-3-(phenoxymethyl)piperidine, the consistent high affinity of analogs containing the 3,4-difluorophenoxy group provides a strong basis for inferring the likely activity of this compound.

Other related piperidine compounds have been investigated for different therapeutic applications. For instance, 4-(3-Fluorophenoxy)piperidine hydrochloride has been utilized as a building block in the development of selective serotonin reuptake inhibitors (SSRIs). Furthermore, 4-(3,4-Difluorophenyl)piperidine hydrochloride (note the phenyl instead of phenoxy linkage) has been explored for its potential as a melanin-concentrating hormone receptor 1 (MCHR1) antagonist and for its interaction with acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[2] These findings highlight the versatility of the substituted piperidine scaffold in CNS drug discovery.

Quantitative Data from Analogous Compounds

The following table summarizes the binding affinities (Ki) of several 4,4-difluoropiperidine ether-based compounds with a 3,4-difluorophenoxy moiety for the dopamine D4 receptor.

| Compound ID | Moiety | Target Receptor | Ki (nM) |

| 9k | 3,4-Difluorophenoxy | Dopamine D4 | 2.7[1] |

| 9w | 3,4-Difluorophenoxy | Dopamine D4 | 10.8[1] |

| 7b | 3,4-Difluoro | Dopamine D4 | 140-320[1] |

| 9n | 3,4-Difluorophenoxy | Dopamine D4 | 46.8[3] |

| 9cc | 3,4-Difluorophenyl | Dopamine D4 | 2.6[3] |

Experimental Protocols

The following is a representative experimental protocol for determining the binding affinity of a compound at the human dopamine D4 receptor, based on methodologies described for analogous compounds.[3]

Radioligand Binding Assay for Dopamine D4 Receptor

Objective: To determine the inhibitory constant (Ki) of a test compound for the human dopamine D4 receptor.

Materials:

-

HEK293 cells stably expressing the human dopamine D4 receptor.

-

Cell membrane harvesting buffer (e.g., Tris-HCl with protease inhibitors).

-

Radioligand: [3H]N-methylspiperone.

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2).

-

Test compound (e.g., this compound) at various concentrations.

-

Non-specific binding control (e.g., haloperidol).

-

Glass fiber filters.

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Membrane Preparation: Harvest HEK293 cells expressing the D4 receptor and prepare cell membranes by homogenization and centrifugation. Resuspend the membrane pellet in assay buffer.

-

Assay Setup: In a 96-well plate, add the cell membrane preparation, [3H]N-methylspiperone, and varying concentrations of the test compound. For total binding, add vehicle instead of the test compound. For non-specific binding, add a high concentration of a known D4 antagonist like haloperidol.

-

Incubation: Incubate the plates at room temperature for a specified time (e.g., 60-90 minutes) to allow for binding equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Visualizing the Mechanism and Workflow

Proposed Signaling Pathway of D4 Receptor Antagonism

Caption: Proposed mechanism of 4-(3,4-Difluorophenoxy)piperidine HCl as a D4 receptor antagonist.

Experimental Workflow for Binding Affinity Assay

Caption: Workflow for determining dopamine D4 receptor binding affinity.

Conclusion

References

- 1. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-(3,4-Difluorophenyl)piperidine hydrochloride | 721958-67-4 | Benchchem [benchchem.com]

- 3. chemrxiv.org [chemrxiv.org]

Unveiling the Biological Landscape of 4-(3,4-Difluorophenoxy)piperidine Hydrochloride and Its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the known and potential biological targets of 4-(3,4-difluorophenoxy)piperidine hydrochloride and its structurally related analogs. While direct pharmacological data for this compound is limited in publicly accessible literature, comprehensive research on closely related compounds, particularly those incorporating the 3,4-difluorophenoxy moiety, strongly implicates the Dopamine D4 receptor as a primary biological target. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways to support further research and drug development efforts in neuropharmacology.

Core Biological Target: Dopamine D4 Receptor

Recent medicinal chemistry efforts have focused on the development of selective antagonists for the Dopamine D4 receptor (D4R) for the potential treatment of conditions such as L-DOPA-induced dyskinesias in Parkinson's disease. The 4-(3,4-difluorophenoxy)piperidine scaffold is a key pharmacophore in a novel series of potent and selective D4R antagonists. The difluorophenoxy group, in particular, has been shown to be a critical component for achieving high binding affinity.

Quantitative Data: Binding Affinities of Structurally Related Analogs

The following table summarizes the binding affinities (Ki) of several compounds containing the 3,4-difluorophenoxy moiety for the human Dopamine D4 receptor. These compounds, from a 2025 study by W. Stahl and colleagues, represent a more complex scaffold built upon the core 4-(3,4-difluorophenoxy)piperidine structure, demonstrating the high-affinity interactions conferred by this chemical group.

| Compound ID | Structure | Target | Ki (nM)[1][2] |

| 9k | 2-((4-(3,4-difluorophenoxy)piperidin-1-yl)methyl)imidazo[1,5-a]pyrimidine | Human Dopamine D4 Receptor | 2.7[2] |

| 9n | 2-((4-(3,4-difluorophenoxy)piperidin-1-yl)methyl)imidazo[1,2-a]pyridine | Human Dopamine D4 Receptor | 46.8[2] |

| 8b | 1-(3-fluoro-4-methoxybenzyl)-4-(3,4-difluorophenoxy)-4-methylpiperidine | Human Dopamine D4 Receptor | 5.5[2] |

Experimental Protocols

The quantitative data presented above was generated using a standardized in vitro radioligand binding assay. Understanding the methodology is crucial for replicating and building upon these findings.

Dopamine D4 Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of test compounds for the human Dopamine D4 receptor.

Methodology: Competitive inhibition of [3H]N-methylspiperone binding in membranes harvested from HEK293 cells stably expressing the human Dopamine D4 receptor (hD4).[2]

Materials:

-

Cell Line: Human Embryonic Kidney (HEK293) cells stably transfected with the human Dopamine D4 receptor.

-

Radioligand: [3H]N-methylspiperone.

-

Test Compounds: Solutions of the synthesized 4-(3,4-difluorophenoxy)piperidine analogs at various concentrations.

-

Assay Buffer: Tris-HCl buffer containing appropriate salts and protease inhibitors.

-

Filtration Apparatus: Cell harvester and glass fiber filters.

-

Scintillation Counter: For measuring radioactivity.

Procedure:

-

Membrane Preparation:

-

Culture HEK293-hD4 cells to confluence.

-

Harvest cells and homogenize in ice-cold assay buffer.

-

Centrifuge the homogenate at high speed to pellet the cell membranes.

-

Wash the membrane pellet with fresh assay buffer and resuspend to a final protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, combine the cell membrane preparation, [3H]N-methylspiperone, and varying concentrations of the test compound.

-

For determination of non-specific binding, a high concentration of a known D4 antagonist (e.g., haloperidol) is used.

-

Incubate the plates at room temperature for a specified period to allow binding to reach equilibrium.

-

-

Filtration and Washing:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound.

-

Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation cocktail.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the potential signaling pathway of a D4 receptor antagonist and a typical workflow for its evaluation.

Caption: Dopamine D4 receptor signaling pathway and the inhibitory effect of an antagonist.

Caption: A generalized workflow for the development of a Dopamine D4 receptor antagonist.

Conclusion

While direct experimental data on the biological targets of this compound remains to be published, the available evidence from structurally related analogs strongly points towards the Dopamine D4 receptor as a key target. The 3,4-difluorophenoxy moiety is a significant contributor to high-affinity binding to this receptor. The information and protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this chemical scaffold in the context of neurological disorders. Future studies should aim to characterize the pharmacological profile of the core this compound to fully elucidate its biological activities.

References

Unveiling the Dopamine D4 Receptor Affinity of 4-(3,4-Difluorophenoxy)piperidine hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of the synthetic compound 4-(3,4-Difluorophenoxy)piperidine hydrochloride for the human dopamine D4 receptor. This document is intended to serve as a core resource, presenting quantitative data, detailed experimental methodologies, and relevant biological context for researchers in neuroscience and pharmacology.

Core Data Presentation

The affinity of a compound for a receptor is a critical parameter in drug discovery, indicating the strength of the interaction. This is typically expressed as the inhibition constant (Kᵢ), with lower values denoting higher affinity.

| Compound | Receptor | Kᵢ (nM) | Radioligand | Cell Line | Source |

| 4-(3,4-Difluorophenoxy)piperidine (as part of scaffold 9k) | Human Dopamine D4 | 2.7 | [³H]N-methylspiperone | HEK293 | [1][2] |

Experimental Protocols

The determination of the binding affinity of this compound for the dopamine D4 receptor is achieved through a competitive radioligand binding assay. The following protocol is a representative methodology based on standard practices for this type of experiment.

Materials

-

Cell Membranes: Membranes prepared from a stable cell line, such as Human Embryonic Kidney 293 (HEK293) cells, engineered to express the human dopamine D4 receptor.

-

Radioligand: [³H]Spiperone or [³H]N-methylspiperone, a high-affinity antagonist for the D4 receptor.

-

Test Compound: this compound at a range of concentrations.

-

Assay Buffer: Typically a buffered saline solution, for example, 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1.5 mM CaCl₂, 4 mM MgCl₂, and 1 mM EDTA, with a pH of 7.4.

-

Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-labeled, high-affinity D4 antagonist such as haloperidol or (+)-butaclamol.

-

Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/B or GF/C), often pre-soaked in a solution like 0.3-0.5% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filters.[3]

-

Scintillation Cocktail and Counter: For the detection and quantification of radioactivity.

Procedure

-

Membrane Preparation:

-

HEK293 cells expressing the human dopamine D4 receptor are cultured and harvested.

-

The cells are homogenized in an ice-cold buffer and centrifuged at a low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.[3]

-

The resulting supernatant is then centrifuged at a high speed (e.g., 40,000 x g) to pellet the cell membranes.[3]

-

The membrane pellet is washed and resuspended in the assay buffer. The protein concentration of the membrane preparation is determined using a standard protein assay.

-

-

Binding Assay:

-

The assay is typically performed in a 96-well plate format.

-

To each well, the following are added in order: assay buffer, the cell membrane preparation, and either the test compound at various concentrations, the buffer for total binding, or the non-specific binding control.

-

The reaction is initiated by the addition of the radioligand at a concentration near its dissociation constant (Kᵈ).

-

The plate is incubated, typically for 60-120 minutes at room temperature (around 25°C), to allow the binding to reach equilibrium.[4][5]

-

-

Filtration and Detection:

-

Following incubation, the binding reaction is terminated by rapid filtration through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[3]

-

The filters are then dried, and a scintillation cocktail is added.

-

The radioactivity trapped on the filters is quantified using a liquid scintillation counter.

-

Data Analysis

-

The raw data, in counts per minute (CPM) or disintegrations per minute (DPM), are used to calculate the amount of specifically bound radioligand. This is done by subtracting the non-specific binding from the total binding.

-

The data are then plotted as the percentage of specific binding versus the log concentration of the test compound.

-

A sigmoidal dose-response curve is fitted to the data to determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

-

The IC₅₀ value is then converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᵈ), where [L] is the concentration of the radioligand and Kᵈ is its dissociation constant for the receptor.

Visualizations

Dopamine D4 Receptor Signaling Pathway

The dopamine D4 receptor is a member of the D2-like family of G protein-coupled receptors (GPCRs).[6] Upon activation by its endogenous ligand, dopamine, the D4 receptor couples to inhibitory G proteins of the Gαi/o family.[7] This coupling initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular levels of cyclic AMP (cAMP).[6][7] As an antagonist, this compound is expected to block this signaling pathway by preventing the binding of dopamine to the D4 receptor.

Caption: Canonical Gi/o-coupled signaling pathway of the dopamine D4 receptor.

Experimental Workflow for Kᵢ Determination

The process of determining the Kᵢ value for a test compound at the dopamine D4 receptor involves a series of well-defined steps, from the preparation of biological materials to the final data analysis.

Caption: Workflow for determining the Kᵢ of a compound at the D4 receptor.

References

An In-depth Technical Guide to 4-(3,4-Difluorophenoxy)piperidine Hydrochloride: A Promising Research Chemical

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(3,4-Difluorophenoxy)piperidine hydrochloride is a research chemical with significant potential, particularly in the field of neuropharmacology. Its structural features, notably the difluorinated phenyl ring and the piperidine moiety, make it a subject of interest for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of its chemical properties, a plausible synthesis route, and its primary known biological activity as a potent dopamine D4 receptor antagonist, based on data from closely related analogs. Detailed experimental protocols and visualizations of key processes are included to facilitate further research and application.

Chemical and Physical Properties

The fundamental physicochemical characteristics of this compound (CAS No: 204013-09-2) are summarized below. It is important to note that some of the data, such as boiling point, density, and pKa, are predicted values.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄ClF₂NO | PubChem |

| Molecular Weight | 249.68 g/mol | PubChem |

| CAS Number | 204013-09-2 | ChemicalBook |

| Appearance | White to off-white crystalline solid | Inferred from similar compounds |

| Boiling Point | 285.2±40.0 °C (Predicted) | ChemicalBook |

| Density | 1.181±0.06 g/cm³ (Predicted) | ChemicalBook |

| pKa | 9.58±0.10 (Predicted) | ChemicalBook |

| InChI | InChI=1S/C11H13F2NO.ClH/c12-8-1-2-11(10(13)7-8)15-9-3-5-14-6-4-9;/h1-2,7,9,14H,3-6H2;1H | PubChem |

Synthesis

A likely synthetic route for this compound can be extrapolated from methodologies used for structurally similar compounds. A common approach involves the Mitsunobu reaction or a Williamson ether synthesis followed by deprotection and salt formation.

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis

Step 1: Synthesis of tert-butyl 4-(3,4-difluorophenoxy)piperidine-1-carboxylate

-

To a solution of N-Boc-4-hydroxypiperidine (1.0 eq) and 3,4-difluorophenol (1.1 eq) in anhydrous tetrahydrofuran (THF), triphenylphosphine (PPh₃) (1.2 eq) is added.

-

The mixture is cooled to 0°C in an ice bath.

-

Diisopropyl azodicarboxylate (DIAD) (1.2 eq) is added dropwise to the solution.

-

The reaction is allowed to warm to room temperature and stirred for 12-18 hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is purified by column chromatography on silica gel to yield the product.

Step 2 & 3: Synthesis of this compound

-

The purified tert-butyl 4-(3,4-difluorophenoxy)piperidine-1-carboxylate from the previous step is dissolved in a solution of 4M HCl in 1,4-dioxane.

-

The mixture is stirred at room temperature for 2-4 hours.

-

The solvent is evaporated in vacuo.

-

The resulting solid is triturated with diethyl ether, filtered, and dried to afford this compound as a solid.

Pharmacology: Dopamine D4 Receptor Antagonism

The primary pharmacological interest in this compound stems from its potential as a dopamine D4 receptor antagonist. Research on a closely related analog, a 4,4-difluoro-3-(phenoxymethyl)piperidine derivative with a 3,4-difluorophenoxy moiety, has demonstrated high affinity for the dopamine D4 receptor.[1]

| Compound | Target | Kᵢ (nM) |

| 3,4-difluorophenoxy analog (9k) | Dopamine D4 Receptor | 2.7 |

This potent binding affinity suggests that this compound could be a valuable tool for studying the role of the dopamine D4 receptor in various physiological and pathological processes, including neuropsychiatric disorders.

Signaling Pathway

Caption: Antagonism of the Dopamine D4 Receptor Signaling Pathway.

Experimental Protocol: Dopamine Receptor Binding Assay

The affinity of the compound for the dopamine D4 receptor can be determined through a competitive radioligand binding assay.[1]

-

Membrane Preparation: Membranes are prepared from HEK293 cells stably expressing the human dopamine D4 receptor.

-

Assay Buffer: The assay is typically performed in a buffer containing 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂ at pH 7.4.

-

Radioligand: A suitable radioligand, such as [³H]N-methylspiperone, is used at a concentration near its Kₑ value.

-

Competition Assay:

-

A constant concentration of the radioligand and cell membranes is incubated with increasing concentrations of the test compound (this compound).

-

Non-specific binding is determined in the presence of a high concentration of a known non-radioactive ligand (e.g., haloperidol).

-

The incubation is carried out for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., room temperature).

-

-

Detection: The reaction is terminated by rapid filtration through glass fiber filters. The filters are washed with cold buffer to remove unbound radioligand. The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The IC₅₀ (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.

Potential Research Applications

Given its likely activity as a dopamine D4 receptor antagonist, this compound could be a valuable tool in several areas of research:

-

Neuropsychiatric Disorders: Investigating the role of the dopamine D4 receptor in conditions such as schizophrenia, ADHD, and Parkinson's disease.[1]

-

Drug Discovery: Serving as a lead compound or a scaffold for the development of more selective and potent dopamine D4 receptor modulators.

-

In Vitro Tool: Acting as a selective antagonist in cellular and tissue-based assays to probe the function of the dopamine D4 receptor.

Safety and Handling

As a research chemical, this compound should be handled with appropriate safety precautions. A comprehensive Material Safety Data Sheet (MSDS) should be consulted before use. Standard laboratory practices, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are essential. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a research chemical with compelling evidence suggesting its role as a potent dopamine D4 receptor antagonist. While comprehensive data on this specific molecule is still emerging, the information available for closely related analogs provides a strong foundation for its potential applications in neuroscience research and drug discovery. The experimental protocols and data presented in this guide are intended to support and stimulate further investigation into the pharmacological profile and therapeutic potential of this compound.

References

A Technical Guide to 4-(3,4-Difluorophenoxy)piperidine Hydrochloride and its Analogs in Neurological Disorder Research

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a technical overview of 4-(3,4-Difluorophenoxy)piperidine hydrochloride. Due to a scarcity of specific published research on this molecule, this guide draws heavily upon data from closely related structural analogs, particularly those investigated as dopamine D4 receptor antagonists. This information is intended to serve as a foundational resource for initiating research in this chemical space.

Introduction

This compound is a fluorinated heterocyclic compound belonging to the piperidine derivative family. Its structure is characterized by a piperidine ring linked via an ether bond to a 3,4-difluorophenyl group. The hydrochloride salt form generally enhances solubility and stability for research purposes. While this specific compound is commercially available (CAS No. 204013-09-2, 1051919-38-0), its biological activity and therapeutic potential are not yet extensively documented in peer-reviewed literature.

However, the broader class of fluorinated phenoxypiperidines has emerged as a significant area of interest in medicinal chemistry, particularly for targeting central nervous system (CNS) disorders. The inclusion of fluorine atoms is a common strategy in drug design to enhance metabolic stability, binding affinity, and lipophilicity, which can improve blood-brain barrier penetration.

Research on close analogs, such as 4,4-difluoro-3-(phenoxymethyl)piperidine derivatives, points toward the dopamine D4 receptor (D4R) as a primary molecular target. Antagonism of the D4R is being explored for its therapeutic potential in several neurological and psychiatric conditions, including L-DOPA-induced dyskinesias in Parkinson's disease, schizophrenia, and attention-deficit hyperactivity disorder (ADHD).[1][2][3] This guide will synthesize the available technical information on these analogs to provide a framework for investigating this compound.

Primary Molecular Target: Dopamine D4 Receptor

The dopamine D4 receptor is a G protein-coupled receptor (GPCR) of the D2-like family. In the CNS, D4 receptors are highly expressed in the mesolimbic and mesocortical pathways, including the prefrontal cortex, amygdala, and hippocampus—brain regions critical for cognition, emotion, and reward.[4][5] Unlike the more abundant D2 receptors, the restricted distribution of D4 receptors suggests that selective antagonists may offer a more favorable side-effect profile.[6]

Signaling Pathways

As a D2-like receptor, the D4R primarily couples to Gαi/o proteins. Activation by dopamine initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular concentrations of cyclic AMP (cAMP) and reduced protein kinase A (PKA) activity.[4][7] The D4R can also modulate neuronal excitability by activating G-protein-coupled inwardly rectifying potassium (GIRK) channels.[1][7] Furthermore, emerging evidence indicates that D4R can signal through G protein-independent mechanisms, including protein-protein interactions and the transactivation of receptor tyrosine kinases like the platelet-derived growth factor β (PDGFβ) receptor.[7]

Quantitative Pharmacological Data of Analogs

The following table summarizes key quantitative data for several 4,4-difluoro-3-(phenoxymethyl)piperidine analogs, which serve as important reference compounds. These molecules have been evaluated for their binding affinity at the human dopamine D4 receptor and for their drug-like properties.

| Compound ID | Structure Name | D4R Ki (nM) | Selectivity (D4 vs D2) | cLogP | CNS MPO Score | Source |

| 7b | 3-((3,4-difluorophenoxy)methyl)-4,4-difluoropiperidine analog | 140 - 320 | > 2000-fold | > 5.00 | < 4.0 | [6] |

| 8b | 4,4-difluoro-3-((3-fluorophenoxy)methyl)piperidine analog | 5.5 | > 2000-fold | N/A | N/A | [6] |

| 9k | 3-((3,4-difluorophenoxy)methyl)-4,4-difluoropiperidine analog | 2.7 | > 2000-fold | N/A | > 5.0 | [6] |

| 14a | 4-cyano-3-fluorophenoxy analog | 0.3 | > 2000-fold | N/A | N/A | [6] |

-

Ki (Inhibitory Constant): A measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.

-

cLogP (Calculated Log P): An estimate of the lipophilicity of a compound. Values > 5.0 may indicate poor solubility and high plasma protein binding.[6]

-

CNS MPO (Central Nervous System Multiparameter Optimization): A scoring function (typically from 0 to 6) used to predict the likelihood of a compound having favorable CNS drug-like properties. Higher scores are desirable.[6]

Experimental Protocols

General Synthesis of (Phenoxymethyl)piperidine Analogs

The synthesis of the phenoxy-piperidine scaffold generally involves a multi-step process. A common route is the nucleophilic substitution of a mesylated hydroxymethylpiperidine with a corresponding phenol.

Dopamine D4 Receptor Competitive Binding Assay

This protocol is essential for determining the binding affinity (Ki) of a test compound for the D4 receptor. It measures the ability of an unlabeled test compound to compete with a radiolabeled ligand for binding to the receptor.

Materials:

-

Receptor Source: Membranes from HEK293 cells stably expressing the human dopamine D4 receptor.

-

Radioligand: [³H]-Spiperone (a D2-like receptor antagonist).[8][9]

-

Non-specific Binding (NSB) Agent: 5-10 µM (+)-Butaclamol.[8][10]

-

Test Compound: this compound, serially diluted.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂.[10]

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[10]

-

Filtration: 96-well glass fiber filter plates (e.g., GF/B), pre-soaked in 0.3-0.5% polyethyleneimine (PEI).[10]

-

Instrumentation: Liquid scintillation counter, cell harvester (filtration apparatus).

Workflow:

Procedure Steps:

-

Plate Setup: The assay is typically performed in a 96-well plate format with a total volume of 200-1000 µL.[8][9]

-

Component Addition: Add assay buffer, receptor membranes, and either the test compound, buffer (for total binding), or (+)-butaclamol (for non-specific binding) to the wells.

-

Initiation & Incubation: Initiate the binding reaction by adding the [³H]-Spiperone solution. Incubate the plate, often at room temperature (25°C), for a sufficient time to reach equilibrium (e.g., 60-120 minutes).[11]

-

Termination: Terminate the reaction by rapid filtration through the glass fiber filter plate using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically trapped radioligand.

-

Counting: After drying the filter plate, add a scintillation cocktail to each well and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 (concentration of test compound that inhibits 50% of specific binding) is determined by non-linear regression. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.

Preclinical Evidence in Neurological Disorders

Preclinical studies using animal models provide crucial evidence for the therapeutic potential of D4R antagonists. The most significant findings for this class of compounds relate to Parkinson's disease.

-

L-DOPA-Induced Dyskinesia (LID): In rodent models of Parkinson's disease, long-term treatment with L-DOPA leads to debilitating involuntary movements known as LIDs. Selective D4R antagonists have been shown to significantly reduce these abnormal movements without impairing the anti-parkinsonian benefits of L-DOPA.[6] This suggests a key advantage over other therapeutic strategies that often force a trade-off between motor control and dyskinesia.

-

Cognition and Schizophrenia: The high expression of D4 receptors in the prefrontal cortex has implicated them in cognitive processes. D4R antagonists have been investigated as potential treatments for the cognitive deficits associated with schizophrenia.[1]

Conclusion and Future Directions

While direct experimental data on this compound is not yet publicly available, the extensive research on its close structural analogs provides a strong rationale for its investigation as a modulator of the dopamine D4 receptor. The 4-(difluorophenoxy)piperidine scaffold has yielded compounds with high affinity, excellent selectivity, and promising drug-like properties.

Future research on this compound should prioritize the following:

-

In Vitro Profiling: Perform comprehensive receptor binding assays, starting with the D4 receptor and expanding to other dopamine receptor subtypes (D1, D2, D3, D5) and other common CNS targets (e.g., serotonin, adrenergic receptors) to establish its affinity and selectivity profile.

-

Functional Assays: Characterize the compound as an antagonist, inverse agonist, or agonist at the D4R using functional assays that measure downstream signaling events (e.g., cAMP accumulation).

-

ADME/PK Studies: Evaluate its metabolic stability in liver microsomes, plasma protein binding, and permeability to assess its potential as a CNS drug candidate.

-

In Vivo Efficacy Studies: If in vitro data is promising, advance the compound to established animal models of neurological disorders, such as rodent models of L-DOPA-induced dyskinesia or cognitive impairment, to evaluate its therapeutic efficacy.

This technical guide provides the foundational knowledge and experimental framework necessary to embark on a thorough investigation of this compound, a compound that holds potential within the promising field of selective D4 receptor modulation for neurological disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The dopamine D4 receptor, the ultimate disordered protein - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dopamine receptor D4 - Wikipedia [en.wikipedia.org]

- 6. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The dopamine D4 receptor: biochemical and signalling properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bio-protocol.org [bio-protocol.org]

- 9. bio-protocol.org [bio-protocol.org]

- 10. benchchem.com [benchchem.com]

- 11. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-(3,4-Difluorophenoxy)piperidine Hydrochloride in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(3,4-Difluorophenoxy)piperidine hydrochloride, a key heterocyclic scaffold in medicinal chemistry. The strategic incorporation of a 3,4-difluorophenoxy moiety onto the piperidine core significantly influences the physicochemical and pharmacological properties of the resulting compounds, making this a privileged structure in the design of agents targeting the central nervous system (CNS). This document details its synthesis, potential mechanisms of action with a focus on dopamine receptor modulation, and its broader applications in drug discovery. It includes a compilation of relevant quantitative biological data for structurally related analogs, detailed experimental protocols for synthesis and in vitro assays, and visual representations of key synthetic and signaling pathways to guide further research and development.

Introduction

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, valued for its favorable pharmacokinetic properties and its ability to serve as a versatile template for a wide array of therapeutic agents. The substitution at the 4-position of the piperidine ring with an aryloxy group has proven to be a particularly fruitful strategy for the development of CNS-active compounds. The introduction of fluorine atoms onto the phenyl ring can further enhance metabolic stability, binding affinity, and blood-brain barrier penetration. This compound emerges as a significant building block in this context, offering a synthetically accessible core for the generation of novel drug candidates. Its structural features suggest potential interactions with various G-protein coupled receptors (GPCRs), including dopamine and serotonin receptors, which are critical targets in the treatment of numerous neurological and psychiatric disorders.

Physicochemical Properties

While specific experimental data for the title compound is not extensively published, its properties can be inferred from its structure and data on analogous compounds. The hydrochloride salt form enhances aqueous solubility, which is advantageous for formulation and in vitro screening.

| Property | Predicted/Inferred Value | Reference |

| Molecular Formula | C₁₁H₁₄ClF₂NO | |

| Molecular Weight | 249.68 g/mol | |

| CAS Number | 204013-09-2 | [1] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in water and polar organic solvents | |

| CNS MPO Desirability Score | High (inferred from analogs) | [2] |

Synthesis and Chemical Reactions

The synthesis of this compound can be achieved through several established synthetic routes. A common and effective method involves the etherification of a protected 4-hydroxypiperidine with 3,4-difluorophenol, followed by deprotection. The Mitsunobu reaction is a particularly well-suited method for this etherification due to its mild conditions and stereochemical control.

General Synthetic Workflow

The following diagram illustrates a typical synthetic workflow for the preparation of this compound.

References

The Structure-Activity Relationship of 4-(3,4-Difluorophenoxy)piperidine Hydrochloride: A Technical Guide for Drug Development Professionals

Introduction

4-(3,4-Difluorophenoxy)piperidine hydrochloride is a synthetic molecule belonging to the phenoxypiperidine class of compounds. This class has garnered significant interest in medicinal chemistry due to the versatile nature of the piperidine scaffold and the ability of the phenoxy moiety to be substituted to modulate pharmacological activity. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, with a primary focus on its potential as a dopamine D4 receptor antagonist. The information presented herein is synthesized from publicly available research on closely related analogues, offering valuable insights for researchers, scientists, and drug development professionals.

Core Structure and Pharmacological Target

The core structure of the compound features a piperidine ring linked via an ether bond at the 4-position to a 3,4-difluorinated phenyl group. This structural motif is prevalent in a number of centrally active agents. While direct biological data for this compound is not extensively published, extensive research on analogous 4,4-difluoro-3-(phenoxymethyl)piperidine derivatives strongly suggests that the primary pharmacological target is the dopamine D4 receptor.[1][2]

The dopamine D4 receptor, a member of the D2-like family of G protein-coupled receptors (GPCRs), is predominantly expressed in the limbic system of the brain.[1] Its modulation is a key strategy in the development of treatments for various neuropsychiatric disorders.

Structure-Activity Relationship (SAR)

The SAR for this class of compounds can be elucidated by examining the impact of structural modifications on binding affinity at the dopamine D4 receptor. The following sections detail the key SAR points based on data from closely related analogues.

The Role of the Piperidine Ring

The piperidine ring serves as a crucial scaffold, providing the basic nitrogen atom that is likely protonated at physiological pH, facilitating interactions with the receptor. The conformational flexibility of the piperidine ring is also thought to play a role in adopting the optimal geometry for receptor binding.

The Significance of the Phenoxy Moiety

The phenoxy group is a critical component for high-affinity binding. The ether linkage provides a degree of rotational freedom, allowing the phenyl ring to orient itself within the receptor's binding pocket.

Impact of Fluorine Substitution

The 3,4-difluoro substitution pattern on the phenyl ring is a key determinant of potency. In a series of 4,4-difluoro-3-(phenoxymethyl)piperidine analogues, the 3,4-difluorophenyl derivative (compound 8b in the cited literature) demonstrated the highest potency in its series with a Ki of 5.5 nM for the D4 receptor.[1] This suggests that the electron-withdrawing nature and the specific positioning of the fluorine atoms are crucial for optimal receptor interaction.

Moving the fluorine to the para-position (4-fluorophenyl, compound 8a) resulted in comparable potency to analogues with other substitutions, while removal of the fluorine (compound 8e) or replacement with chlorine (compound 8d) led to a decrease in binding affinity.[1] This highlights the importance of the specific difluoro substitution pattern.

Quantitative Data for Analogous Compounds

The following table summarizes the binding affinities (Ki) of a series of 4,4-difluoro-3-(phenoxymethyl)piperidine analogues at the human dopamine D4 receptor. This data provides a quantitative basis for understanding the SAR of the 3,4-difluorophenoxy moiety.

| Compound ID (from source) | R-group on Phenoxy Ring | Ki (nM) for D4 Receptor |

| 8a | 4-fluoro | Similar to 7a |

| 8b | 3,4-difluoro | 5.5 |

| 8c | 3-methyl | 13 |

| 8d | 4-chloro | 53 |

| 8e | H | 27 |

| 8f | 3-fluoro-4-methyl | 72 |

| 9k | 3,4-difluoro | 2.7 |

| 9n | 3,4-difluoro | 46.8 |

| 9w | 3,4-difluoro | 10.8 |

| 9cc | 3,4-difluoro | 2.6 |

Data extracted from a study on 4,4-difluoro-3-(phenoxymethyl)piperidine derivatives.[1][2]

Experimental Protocols

Radioligand Binding Assay for Dopamine D4 Receptor

This protocol describes a competitive binding assay to determine the affinity of test compounds for the dopamine D4 receptor.

Materials:

-

HEK293 cells stably expressing the human dopamine D4 receptor.

-

[3H]N-methylspiperone (Radioligand).

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4.[3]

-

Assay Buffer.

-

Test compound (e.g., this compound).

-

Non-specific binding control (e.g., Haloperidol).

-

Glass fiber filters.

-

Scintillation cocktail.

-

Liquid scintillation counter.

Procedure:

-

Membrane Preparation: Crude membrane fractions are prepared from HEK293 cells expressing the D4 receptor.[3]

-

Assay Setup: In a 96-well plate, combine the cell membranes, [3H]N-methylspiperone at a fixed concentration, and varying concentrations of the test compound.

-

Incubation: Incubate the mixture to allow for competitive binding to reach equilibrium.

-

Filtration: Rapidly filter the mixture through glass fiber filters to separate bound from unbound radioligand.[3]

-

Washing: Wash the filters with ice-cold Wash Buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.[3]

-

Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound and determine the Ki value using appropriate software.[3]

In Vitro Microsomal Stability Assay

This protocol is used to assess the metabolic stability of a compound in liver microsomes.

Materials:

-

Liver microsomes (human or other species).

-

Test compound.

-

Phosphate buffer (pH 7.4).

-

NADPH (cofactor).

-

Acetonitrile or methanol (quenching solvent).

-

LC-MS/MS system.

Procedure:

-

Incubation Mixture Preparation: Prepare a mixture of the test compound and liver microsomes in phosphate buffer.[4]

-

Reaction Initiation: Initiate the metabolic reaction by adding NADPH to the mixture and incubate at 37°C.[5]

-

Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture.[4]

-

Reaction Quenching: Stop the reaction in each aliquot by adding a cold quenching solvent (e.g., acetonitrile).[5]

-

Protein Precipitation and Centrifugation: Precipitate the microsomal proteins and centrifuge to obtain a clear supernatant.[5]

-

LC-MS/MS Analysis: Analyze the supernatant using LC-MS/MS to quantify the remaining amount of the parent compound at each time point.[4]

-

Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time to determine the half-life (t1/2) and intrinsic clearance (CLint).[6]

Visualizations

General Synthesis Scheme

Caption: General synthetic route to 4-phenoxypiperidine derivatives.

Dopamine D4 Receptor Signaling Pathway

Caption: Antagonism of the Dopamine D4 receptor signaling pathway.

Conclusion